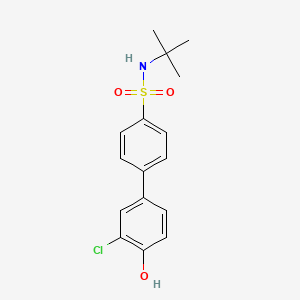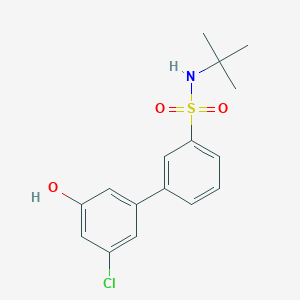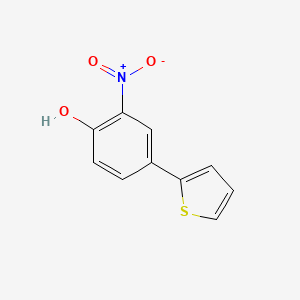
4-(Furan-2-yl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-nitrophenol, 95%, is a nitrophenol compound used for a variety of purposes, ranging from scientific research to industrial applications. It is a colorless solid that is readily soluble in organic solvents. The compound is also known as 2-nitro-4-(2-furyl)phenol, 2-nitro-4-furylphenol, or 4-furyl-2-nitrophenol.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-nitrophenol, 95%, is used for a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of polymers and other materials. Additionally, the compound is used as a catalyst in the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-nitrophenol, 95%, is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of a variety of compounds. The compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-nitrophenol, 95%, are not well understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity. Furthermore, studies have also suggested that the compound may have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Furan-2-yl)-2-nitrophenol, 95%, in laboratory experiments is that it is readily soluble in organic solvents. This makes it easy to use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to synthesize, as it requires the use of an acid catalyst and a base.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(Furan-2-yl)-2-nitrophenol, 95%. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, the compound could be investigated for potential therapeutic applications, such as the treatment of cancer or inflammation. Finally, the compound could be studied for its potential use as a catalyst in the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 4-(Furan-2-yl)-2-nitrophenol, 95%, is typically done through a two-step process. The first step involves the reaction of 2-nitro-4-furylphenol with an acid catalyst, such as hydrochloric acid, in an organic solvent. This reaction results in the formation of the desired product, 4-(Furan-2-yl)-2-nitrophenol, 95%. The second step involves the addition of a base, such as sodium hydroxide, to neutralize the acid catalyst and complete the synthesis.
Propiedades
IUPAC Name |
4-(furan-2-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHPGWFOXGYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686212 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-70-8 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
